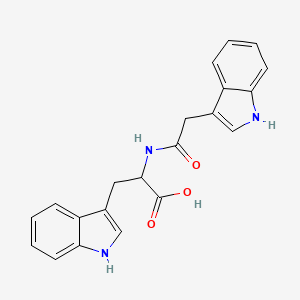![molecular formula C12H10BrNO6 B12976644 Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate CAS No. 103883-91-6](/img/structure/B12976644.png)
Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a bromo group and a nitrophenyl group attached to a propanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate typically involves the reaction of dimethyl malonate with 4-nitrobenzyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide ion is displaced by the malonate anion. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the deprotonation of the malonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzy
Eigenschaften
CAS-Nummer |
103883-91-6 |
|---|---|
Molekularformel |
C12H10BrNO6 |
Molekulargewicht |
344.11 g/mol |
IUPAC-Name |
dimethyl 2-[bromo-(4-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H10BrNO6/c1-19-11(15)9(12(16)20-2)10(13)7-3-5-8(6-4-7)14(17)18/h3-6H,1-2H3 |
InChI-Schlüssel |
KSWAHIZVGZHEIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


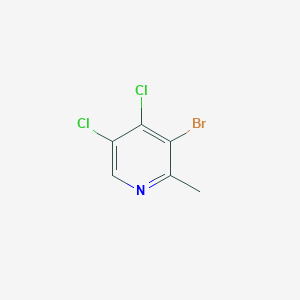
![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)
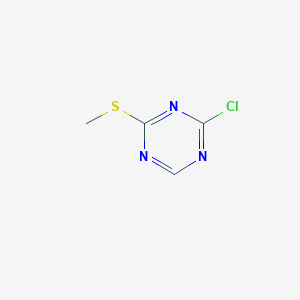
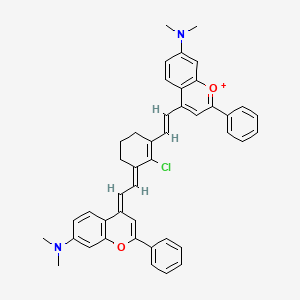
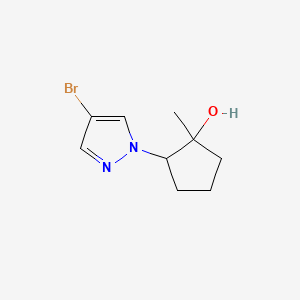
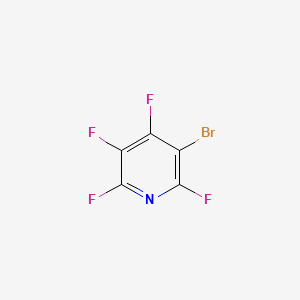
![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)

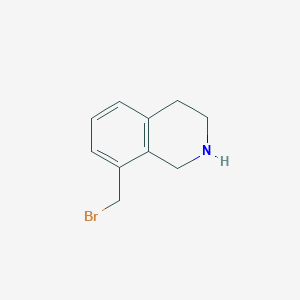

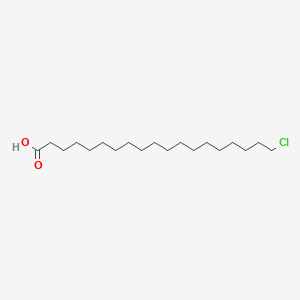
![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)
